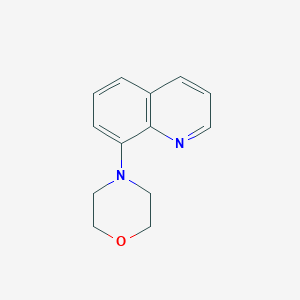

4-(Quinolin-8-yl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

4-quinolin-8-ylmorpholine |

InChI |

InChI=1S/C13H14N2O/c1-3-11-4-2-6-14-13(11)12(5-1)15-7-9-16-10-8-15/h1-6H,7-10H2 |

InChI Key |

KKHKJDVADVEDRR-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

The Quinoline Scaffold: a Cornerstone of Advanced Chemical Science

The quinoline (B57606) ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent scaffold in medicinal chemistry and materials science. nih.govnih.govtulane.edu Its prevalence stems from its versatile chemical nature and its presence in numerous natural and synthetic compounds with a wide array of biological activities.

A Privileged Pharmacophore: In medicinal chemistry, the quinoline nucleus is considered a "privileged scaffold" due to its ability to bind to a diverse range of biological targets. nih.govrsc.org This has led to the development of numerous quinoline-based drugs with applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. nih.govnih.govorientjchem.org The planar aromatic system of quinoline facilitates π-π stacking interactions, which are crucial for binding to biological macromolecules like proteins and nucleic acids.

Versatility in Drug Design: The quinoline scaffold's structure allows for extensive functionalization at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. orientjchem.org This adaptability has been instrumental in the discovery of novel bioactive molecules and has sustained research interest for decades. nih.govrsc.org

Beyond Medicine: The applications of quinoline derivatives extend beyond the pharmaceutical realm. They are utilized in the development of materials with interesting photophysical properties, such as in organic light-emitting diodes (OLEDs). For instance, aluminum tris(8-hydroxyquinoline) is a widely used material in this field. researchgate.net

The Morpholine Moiety: a Strategic Element in Molecular Design

The morpholine (B109124) ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a frequently incorporated moiety in the design of bioactive compounds. nih.govresearchgate.net Its inclusion can significantly influence a molecule's physicochemical and biological properties.

Enhancing Physicochemical Properties: A key role of the morpholine moiety is to improve a compound's pharmacokinetic profile. nih.govresearchgate.net It often enhances aqueous solubility and can modulate lipophilicity, which are critical factors for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov The presence of the weak basic nitrogen atom provides a pKa value that can enhance solubility and permeability across biological membranes. nih.gov

Metabolic Stability: The incorporation of a morpholine ring can also influence a molecule's metabolic stability. researchgate.net Its structure can block or alter sites of metabolism on a parent molecule, leading to a longer duration of action.

Quinoline Morpholine Conjugates: Emerging Research Trajectories

Direct Synthetic Routes to this compound

Direct synthetic routes aim to form the C-N bond between the quinoline and morpholine fragments in a single key step. Among these, transition metal-catalyzed cross-coupling reactions are preeminent.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds between aryl halides (or triflates) and amines. ias.ac.inwikipedia.org This reaction is highly valued for its milder conditions and broader substrate scope compared to traditional methods. ias.ac.in Its application has been instrumental in the synthesis of various functionalized quinolines. ias.ac.in

The synthesis of N-aryl quinolines, including those with secondary amines like morpholine, can be achieved using this method. For instance, the coupling of 5-chloro-8-benzyloxyquinoline with secondary anilines has been successfully demonstrated. ias.ac.in The choice of palladium catalyst and phosphine (B1218219) ligand is critical and must be optimized based on the electronic and steric properties of the specific quinoline substrate and the amine. ias.ac.in Sterically hindered, electron-rich phosphine ligands such as (2-biphenyl)di-tert-butylphosphine (Johnphos) and tri-tert-butylphosphine (B79228) (TTBP) are often employed to facilitate the reaction. ias.ac.in A one-pot method involving a sequential Michael addition-elimination followed by an intramolecular palladium-catalyzed Buchwald-Hartwig amination has been developed to produce quinolin-4(1H)-one derivatives. organic-chemistry.org While direct synthesis of this compound via this method requires an 8-haloquinoline precursor, the principles are well-established for analogous systems, such as the introduction of a morpholine ring at the C2 position. vulcanchem.com

Table 1: Buchwald-Hartwig Amination for Quinoline-Amine Coupling

| Quinoline Substrate | Amine | Catalyst System (Pd Source/Ligand) | Base | Solvent | Product Type | Ref |

|---|---|---|---|---|---|---|

| (Z)-β-chlorovinyl aromatic ketones | Various amines | Pd₂(dba)₃ / DavePhos | K₂CO₃ / K-O-t-Bu | THF | Quinolin-4(1H)-ones | organic-chemistry.org |

| 5-Chloro-8-benzyloxyquinoline | N-methylaniline | Pd(OAc)₂ / Johnphos | NaO-t-Bu | Toluene | 5-(N-methylanilino)-8-benzyloxyquinoline | ias.ac.in |

Fundamental Reaction Characteristics of Quinoline-Morpholine Structures

The quinoline ring system is an aromatic heterocycle, and its reactivity is influenced by the nitrogen atom, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the 5- and 8-positions. cutm.ac.inuop.edu.pk Conversely, the ring is activated towards nucleophilic substitution, primarily at the 2- and 4-positions. cutm.ac.inuop.edu.pk The morpholine moiety, a saturated heterocycle, can participate in reactions typical of secondary amines.

The quinoline-morpholine framework can undergo oxidative transformations under various conditions. The nitrogen atom of the quinoline ring can be oxidized to an N-oxide using reagents like m-chloroperbenzoic acid (m-CPBA) or a mixture of acetic acid and hydrogen peroxide. mdpi.com This N-oxide formation can be a strategic step to influence the regioselectivity of subsequent functionalization reactions. preprints.org For instance, the oxidation of 4,7-dichloroquinoline (B193633) with m-CPBA yields the corresponding N-oxide, which can then undergo further transformations. mdpi.com

The morpholine ring itself can be susceptible to oxidation. Electrochemical oxidation of morpholine can lead to the formation of a morpholine radical, which can then participate in coupling reactions. mdpi.comresearchgate.net The reaction between quinoline N-oxides and morpholine can be catalyzed by copper(II) acetate (B1210297), leading to the formation of aminoquinoline N-oxides. researchgate.net The solvent plays a crucial role in directing the regioselectivity of this amination, with acetonitrile (B52724) favoring ortho-substitution and methylene (B1212753) chloride favoring para-substitution. mdpi.com

In some instances, oxidative conditions can lead to ring-opening of the central ring in fused systems containing a quinoline-morpholine substructure. For example, heating Luotonin A derivatives, which contain a quinoline core, with excess amine and potassium carbonate in DMSO in the presence of air can result in an oxidative ring opening. mdpi.com

Table 1: Examples of Oxidative Transformations

| Starting Material | Reagents and Conditions | Product | Reference |

| 4,7-Dichloroquinoline | m-CPBA, CHCl₃, rt, 5 h | 4,7-Dichloroquinoline 1-oxide | mdpi.com |

| Quinoline N-oxide | Morpholine, Cu(OAc)₂, CH₃CN | 2-(Morpholin-4-yl)quinoline N-oxide | mdpi.comresearchgate.net |

| Quinoline N-oxide | Morpholine, Cu(OAc)₂, CH₂Cl₂ | 4-(Morpholin-4-yl)quinoline N-oxide | mdpi.comresearchgate.net |

| Luotonin A derivative | Morpholine, K₂CO₃, DMSO, 100 °C, air | Ring-opened amide product | mdpi.com |

Nucleophilic Substitution: The quinoline ring is generally susceptible to nucleophilic substitution, particularly at the C2 and C4 positions. cutm.ac.inuop.edu.pk For example, a chlorine atom at the C4 position of a quinoline ring can be displaced by morpholine in a nucleophilic aromatic substitution (SNAr) reaction. This reaction is often promoted by a base such as potassium carbonate in a solvent like DMF at elevated temperatures. preprints.orgmdpi.com This method is a common strategy for the synthesis of 4-(quinolin-4-yl)morpholine derivatives. mdpi.com

The introduction of the morpholine ring can also be achieved through a Buchwald-Hartwig amination or a direct displacement reaction on a suitable quinoline precursor. vulcanchem.com

Electrophilic Substitution: Electrophilic aromatic substitution on the quinoline ring typically occurs at the C5 and C8 positions of the benzene (B151609) ring portion. cutm.ac.inuop.edu.pk These reactions generally require vigorous conditions due to the deactivating effect of the nitrogen atom. uop.edu.pk Common electrophilic substitution reactions include nitration and sulfonation. uop.edu.pk For instance, nitration of quinoline with fuming nitric acid in the presence of fuming sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk

The presence of the morpholine group can influence the regioselectivity of these reactions. The amine group of the morpholine ring itself can act as a nucleophile in substitution reactions. evitachem.com

Table 2: Nucleophilic and Electrophilic Substitution Reactions

| Reaction Type | Substrate | Reagents and Conditions | Major Product(s) | Reference |

| Nucleophilic Aromatic Substitution | N-(7-chloro-4-chloroquinolin-2-yl)benzamide | Morpholine, K₂CO₃, DMF, 120 °C, 24 h | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | preprints.orgmdpi.com |

| Nucleophilic Substitution | 8-Hydroxyquinoline (B1678124) | 4-Methylbenzyl bromide, K₂CO₃ | 8-((4-Methylbenzyl)oxy)quinoline | vulcanchem.com |

| Electrophilic Nitration | Quinoline | Fuming HNO₃, Fuming H₂SO₄ | 5-Nitroquinoline and 8-Nitroquinoline | uop.edu.pk |

| Electrophilic Sulfonation | Quinoline | Fuming H₂SO₄, 220 °C | Quinoline-5-sulfonic acid and Quinoline-8-sulfonic acid | uop.edu.pk |

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the derivatization of quinoline-morpholine systems. researchgate.netnih.gov This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. libretexts.org

This methodology allows for the formation of carbon-carbon bonds, enabling the introduction of aryl or alkyl substituents onto the quinoline framework. For example, bromo-substituted quinolines can be coupled with various phenylboronic acids in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), to yield the corresponding aryl-substituted quinolines. researchgate.net These reactions are versatile, and the conditions can be adapted for a wide range of substrates, including those with steric hindrance or different electronic properties. nih.gov

The choice of ligands for the palladium catalyst is crucial for the efficiency of the Suzuki-Miyaura coupling. Bulky and electron-rich phosphine ligands often enhance the reactivity of the catalyst system. nih.gov The reaction conditions, including the base and solvent, also play a significant role. nih.gov

Table 3: Suzuki-Miyaura Coupling Reactions

| Quinoline Precursor | Coupling Partner | Catalyst System | Product | Reference |

| 5-Bromo-8-methoxyquinoline | Substituted phenylboronic acids | Pd(PPh₃)₂Cl₂ | 5-Aryl-8-methoxyquinoline | researchgate.net |

| 5,7-Dibromo-8-methoxyquinoline | Substituted phenylboronic acids | Pd(PPh₃)₂Cl₂ | 5,7-Diaryl-8-methoxyquinoline | researchgate.net |

| Aryl Chlorides | Arylboronic acids | Pd₂(dba)₃ / SPhos | Biaryl compounds | nih.gov |

Nucleophilic and Electrophilic Substitution Reactions on the Quinoline-Morpholine Framework

Derivatization Strategies for Modulation of Functionality

The functionalization of the this compound core is a key strategy to modulate its chemical and biological properties. Derivatization can be achieved at various positions on both the quinoline and morpholine rings. mdpi.com

One common strategy involves the ortho-lithiation of N-H containing (quinolin-8-yl)phosphinimidic amides. Reaction with t-BuLi can generate a N,C(ortho)-dilithiated species, which can then be trapped with various electrophiles to introduce new functional groups at the ortho position. nih.gov

Derivatization can also involve modifying substituents on the quinoline ring. For instance, modifications to the phenol (B47542) ring of a quinoline scaffold, such as introducing small hydrophobic moieties like methyl groups or fluorine, can be beneficial. Additionally, various carboxylic acid derivatives, including esters and amides, can be installed next to the nitrogen of the heteroring. scispace.com

The morpholine ring itself can be a point of derivatization. For example, morpholine can react with sodium nitrite (B80452) under acidic conditions to produce a stable N-nitrosomorpholine derivative. nih.govresearchgate.net This reaction is often used for analytical purposes but highlights the reactivity of the morpholine nitrogen. nih.gov

Furthermore, cobalt-catalyzed electrochemical amination has been used to functionalize arenes with morpholine, where a directing group on the arene guides the C-H activation. thieme-connect.de This demonstrates a modern approach to forming the quinoline-morpholine linkage.

Table 4: Derivatization Strategies

| Parent Compound/Scaffold | Derivatization Method | Reagents | Functional Group Introduced | Reference |

| N-(tert-butyl)-P,P-diphenyl-N'-(quinolin-8-yl)phosphinimidic amide | ortho-Lithiation | t-BuLi, then electrophile | Various electrophilic groups | nih.gov |

| 8-Hydroxyquinoline-2-carboxylic acid scaffold | Substitution on phenol ring | Alkyl halides, fluorinating agents | Methyl, fluorine | scispace.com |

| Morpholine | Nitrosation | Sodium nitrite, acid | N-nitroso | nih.govresearchgate.net |

| N-(Quinolin-8-yl)carboxamide | Cobalt-catalyzed electrochemical amination | Morpholine, Co catalyst | Morpholine | thieme-connect.de |

Coordination Chemistry of 4 Quinolin 8 Yl Morpholine As a Ligand

Investigation of Ligand Properties and Chelating Capabilities of Quinoline-Morpholine Systems

Quinoline (B57606) and its derivatives are well-established as powerful scaffolds in medicinal chemistry and as ligands in coordination compounds. researchgate.net The quinoline moiety itself is a bidentate ligand, capable of coordinating to metal ions through the nitrogen atom of the heterocyclic ring and, depending on the substitution pattern, another donor atom. scirp.org In the case of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124), the nitrogen and the substituent at the 8-position can form a stable five-membered chelate ring with a metal ion. scirp.org

The introduction of a morpholine (B109124) group to the quinoline structure, as in 4-(quinolin-8-yl)morpholine, enhances its chelating capabilities. The morpholine ring contains both a nitrogen and an oxygen atom, which can act as additional donor sites. This allows for the formation of multicenter chelating systems, which can lead to the formation of stable and structurally diverse metal complexes. nih.gov The presence of the morpholine group can also influence the solubility and electronic properties of the resulting metal complexes. acs.orgacs.org

The chelating behavior of quinoline-morpholine systems is often dependent on the position of the morpholine substituent on the quinoline ring. For instance, in derivatives of 8-hydroxyquinoline, the primary coordination typically involves the quinoline nitrogen and the hydroxyl oxygen. scirp.org However, the morpholine nitrogen can also participate in coordination, leading to different coordination modes and geometries. mdpi.com The flexibility of the morpholine ring allows it to adopt various conformations, such as a chair conformation, to minimize steric hindrance upon coordination.

Synthesis and Characterization of Metal Complexes Incorporating Quinoline-Morpholine Ligands

The synthesis of metal complexes with quinoline-morpholine ligands generally involves the reaction of a metal salt with the ligand in a suitable solvent. acs.orgresearchgate.net The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Quinoline-morpholine ligands have been shown to form complexes with a range of transition metal ions, including copper(II), zinc(II), nickel(II), cobalt(II), and iron(III). acs.orgmdpi.comresearchgate.net The synthesis typically involves mixing a solution of the ligand with a solution of the metal salt, often in an alcoholic solvent like ethanol (B145695) or methanol. acs.orgresearchgate.net The resulting complexes may precipitate from the solution and can be isolated by filtration.

The nature of the interaction between the ligand and the metal ion can be probed using various spectroscopic methods. For example, in the infrared (IR) spectra of the complexes, shifts in the vibrational frequencies of the C=N and C-O bonds of the quinoline and morpholine moieties, respectively, can indicate their involvement in coordination to the metal center. acs.orgresearchgate.net New bands at lower frequencies can also appear, which are attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.net

UV-Visible spectroscopy is another valuable tool for studying these interactions. The electronic spectra of the complexes often show new absorption bands compared to the free ligand, which can be assigned to d-d transitions of the metal ion or charge-transfer transitions between the metal and the ligand. researchgate.netresearchgate.net These spectral features provide information about the geometry of the coordination sphere around the metal ion.

In the absence of single crystals, other techniques can provide valuable structural insights. For instance, magnetic susceptibility measurements can help determine the oxidation state and spin state of the metal ion, which in turn can suggest a particular coordination geometry. researchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic complexes, such as those of copper(II), and can provide information about the electronic environment of the metal ion. acs.org

Table 1: Spectroscopic Data for a Representative Quinoline-Morpholine Metal Complex

| Technique | Observation | Interpretation |

| FTIR | Shift in ν(C=N) and ν(C-O) bands | Coordination of quinoline N and morpholine O to the metal ion. acs.orgresearchgate.net |

| Appearance of new bands in the low-frequency region | Formation of M-N and M-O bonds. researchgate.net | |

| UV-Vis | New absorption bands in the visible region | d-d transitions of the metal ion, indicative of coordination geometry. researchgate.net |

| Mass Spec | Molecular ion peak corresponding to the complex | Confirmation of the formation of the desired metal complex. acs.org |

This table provides a generalized summary of expected spectroscopic features based on available literature.

Interactions with Transition Metal Ions

Catalytic Applications of Quinoline-Morpholine Ligands

The unique structural and electronic properties of metal complexes containing quinoline-morpholine ligands make them promising candidates for applications in catalysis. The ability to tune the steric and electronic environment around the metal center by modifying the ligand structure is a key advantage in designing efficient and selective catalysts. researchgate.net

Pincer complexes are a class of coordination compounds where a central metal atom is held in a tridentate ligand framework. These complexes are known for their high stability and catalytic activity. scielo.org.mxmdpi.com Palladium pincer complexes, in particular, have been extensively studied for their applications in a variety of cross-coupling reactions. nih.gov

While specific examples of pincer palladium complexes based on this compound are not extensively detailed in the provided search results, the general principles of pincer chemistry suggest their potential. Pincer ligands derived from quinoline amides have been successfully employed in catalytic transformations. researchgate.net The design of a pincer ligand incorporating the this compound scaffold could involve the introduction of two donor arms at appropriate positions on the quinoline ring to create a tridentate chelating system.

These palladium pincer complexes could potentially catalyze a range of reactions, including the Heck reaction, Suzuki-Miyaura coupling, and C-H activation reactions. scielo.org.mxnih.gov The stability of the pincer framework often allows for high turnover numbers and the ability to perform catalysis under harsh reaction conditions. scielo.org.mx

Table 2: Potential Catalytic Applications of Quinoline-Morpholine Pincer Palladium Complexes

| Catalytic Reaction | Substrates | Potential Products |

| Heck Reaction | Aryl halides and alkenes | Substituted alkenes |

| Suzuki-Miyaura Coupling | Aryl halides and boronic acids | Biaryls |

| C-H Activation | Unactivated C-H bonds | Functionalized organic molecules |

This table is illustrative of the potential applications based on the known reactivity of palladium pincer complexes.

Beyond palladium catalysis, complexes of other transition metals with quinoline-morpholine derivatives have also shown catalytic potential. For instance, copper-catalyzed reactions are of significant interest due to the low cost and low toxicity of copper compared to precious metals. nih.gov An electrochemical method using a copper(II) acetate (B1210297) catalyst has been developed for the amination of quinoline N-oxides with morpholine, demonstrating the utility of these systems in C-N bond formation. mdpi.commdpi.com

Nickel-catalyzed cross-coupling reactions are another area where these ligands could find application. Nickel catalysts have been used for the C-2 amination of quinoline with cyclic amines like morpholine. rsc.org The mechanism of such reactions can involve the formation of a metal-ligand complex that facilitates the coupling of the two substrates.

Furthermore, the broader family of quinoline derivatives has been employed in a wide array of transition-metal-catalyzed reactions, including intramolecular cyclizations and multi-component reactions. chim.it The specific electronic and steric properties imparted by the morpholine substituent in this compound could offer unique advantages in these and other catalytic processes.

Biological Activity and Molecular Interactions of 4 Quinolin 8 Yl Morpholine and Analogues in Vitro Research

Anti-proliferative and Anticancer Activities (In Vitro Studies)

Quinoline (B57606) derivatives are recognized for their potential as anticancer agents, acting through various mechanisms such as inducing apoptosis, inhibiting angiogenesis, and arresting the cell cycle. arabjchem.org The conjugation of a morpholine (B109124) moiety to the quinoline core has been explored as a strategy to develop novel and potent anti-proliferative agents. ekb.eg

Research has shown that morpholine-substituted quinazoline (B50416) derivatives, which are structurally related to quinolines, exhibit significant cytotoxic potential against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma). nih.gov For instance, certain morpholine-based quinazoline compounds displayed IC₅₀ values in the low to submicromolar range against these cell lines. nih.gov Specifically, compound AK-10, a morpholine-substituted quinazoline, showed potent activity with IC₅₀ values of 8.55 ± 0.67 μM, 3.15 ± 0.23 μM, and 3.36 ± 0.29 μM against A549, MCF-7, and SHSY-5Y cells, respectively. nih.gov

The position of the morpholine substitution on the quinoline ring, along with other substituents, plays a crucial role in determining the cytotoxic activity. Studies on 2-substituted-4-amino-6-halogenquinolines revealed that modifications at the C-2 and C-4 positions can lead to compounds with potent antiproliferative activity against cell lines such as H-460 (non-small-cell lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer). nih.gov One derivative, compound 8e, which features a 4-methoxystyryl group at C-2 and a 3-(dimethylamino)-1-propylamino substituent at C-4, demonstrated exceptional potency with IC₅₀ values as low as 0.03 μM against the H-460 cell line. nih.gov

Furthermore, the introduction of a morpholine moiety has been shown to improve the cytotoxic activity of certain compounds. For example, a Mannich base containing a morpholine motif, ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate, exhibited potent toxicity against doxorubicin-sensitive (Colo205) and -resistant (Colo320) colon adenocarcinoma cell lines, with IC₅₀ values of 2.05 μM and 1.72 μM, respectively, while showing no toxicity to normal MRC-5 cells. mdpi.com

Some quinoline derivatives bearing a morpholine ring have been investigated for their ability to inhibit survivin, an anti-apoptotic protein often overexpressed in cancer cells. Modifications on the quinoline structure, such as halogen substitutions, have been shown to enhance anti-proliferative activity against melanoma (A375, M14) and prostate cancer (PC-3) cell lines.

Metal complexes of 8-hydroxyquinoline (B1678124) derivatives containing a morpholine moiety have also been synthesized and evaluated for their cytotoxic effects. Vanadium and nickel complexes of a Schiff base derived from 2-carbaldehyde-8-hydroxyquinoline and 4-(2-aminoethyl)morpholine (B49859) showed low IC₅₀ values (<10 μM) against human melanoma (A375) and colon cancer (HCT-116) cell lines. mdpi.com

Table 1: In Vitro Anti-proliferative Activity of Selected Morpholine-Containing Quinoline and Quinazoline Analogues

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| AK-10 (quinazoline deriv.) | A549 | 8.55 ± 0.67 |

| MCF-7 | 3.15 ± 0.23 | |

| SHSY-5Y | 3.36 ± 0.29 | |

| Compound 8e (quinoline deriv.) | H-460 | 0.03 |

| HT-29 | 0.55 | |

| HepG2 | 0.33 | |

| SGC-7901 | 1.24 | |

| Ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate | Colo205 | 2.05 |

| Colo320 | 1.72 | |

| Vanadium Complex | A375 | <10 |

| HCT-116 | <10 | |

| Nickel Complex | A375 | <10 |

| HCT-116 | <10 |

Antimicrobial Efficacy (In Vitro Studies)

The quinoline nucleus is a well-established scaffold for the development of antimicrobial agents. arabjchem.org The addition of a morpholine ring can modulate the antimicrobial spectrum and potency of these compounds.

Derivatives of 4-(quinolin-8-yl)morpholine have been evaluated for their antibacterial properties. Research indicates that these compounds can exhibit inhibitory activity against various bacterial strains. For example, 8-(Morpholin-4-yl)-5-nitroquinoline has been reported to show significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the bioreduction of the nitro group to reactive intermediates that can interact with cellular components, while the morpholine ring may enhance cell membrane penetration.

In some studies, derivatives of 8-hydroxyquinoline containing a morpholine substituent have demonstrated antibacterial activity. One such derivative showed a minimum inhibitory concentration (MIC) with a 22 mm zone of inhibition against Staphylococcus aureus.

While the primary focus of many studies on quinoline derivatives has been on their antibacterial and anticancer activities, some research has also touched upon their antifungal potential. Quinoline compounds, in general, are known to possess a broad range of biological activities, including antifungal effects. arabjchem.org However, specific in-depth studies focusing solely on the antifungal properties of this compound and its close analogues are less extensively documented in the provided search results. The broad bioactivity of the quinoline scaffold suggests potential for antifungal action, which warrants further investigation. arabjchem.org

Investigations into Antibacterial Spectrum and Potency

Receptor-Specific Modulation and Agonism/Antagonism

Beyond their cytotoxic and antimicrobial effects, quinoline-based compounds, including those with morpholine substituents, have been investigated for their ability to interact with specific molecular targets, such as receptors involved in cell signaling pathways.

The Platelet-Derived Growth Factor Receptor (PDGFR) family, particularly PDGFRβ, is a key target in cancer therapy due to its role in tumor angiogenesis and proliferation. Anlotinib (B1662124), an oral multi-target tyrosine kinase inhibitor that contains a quinoline core, has been shown to inhibit PDGFR-β, among other receptors like VEGFR-2, -3, and FGFR1-4. This inhibition of key signaling pathways contributes to its anti-tumor effects. While not this compound itself, the activity of anlotinib highlights the potential of the quinoline scaffold to serve as a basis for developing potent receptor tyrosine kinase inhibitors.

There is no direct evidence in the provided search results to suggest that this compound or its close analogues are significant cannabinoid receptor agonists. The research on quinoline derivatives has primarily focused on their anticancer and antimicrobial activities through various other mechanisms.

Melanin-Concentrating Hormone 1 Receptor (MCH1R) Antagonism Mechanisms

Quinoline-based compounds have been identified as potent antagonists of the Melanin-Concentrating Hormone 1 Receptor (MCH1R), a G-protein-coupled receptor implicated in the regulation of energy balance. nih.govresearchgate.net The antagonism is not merely competitive; certain 8-methylquinoline (B175542) derivatives have been shown to act as negative allosteric modulators with slow dissociation kinetics. nih.gov

In silico and structure-activity relationship (SAR) studies have provided insights into the binding mechanism. nih.govacs.org A critical interaction for antagonist binding and functional activity is a salt bridge formed between a protonated nitrogen on the antagonist and the Asp123 residue in the third transmembrane domain of the MCH1R. nih.govacs.org Molecular docking studies suggest that for some antagonist series, the nitrogen of the central quinoline ring is preferred for this interaction over nitrogens in peripheral amine groups. acs.org This interaction is crucial for stabilizing the quinoline ring within the central part of the receptor. nih.gov

The exploration of 4-aminoquinoline (B48711) and 2-aminoquinoline (B145021) scaffolds has revealed that lipophilic groups at the 2-position and various carboxamides at the 6-position can enhance binding affinity. nih.govnih.gov However, modifications to the amino group itself are generally not well-tolerated, highlighting its importance in receptor interaction. nih.gov The removal of a previously assumed essential amine in the "eastern appendage" of some antagonists did not reduce affinity, leading to a revised binding mode hypothesis where the quinoline nitrogen directly engages with Asp123. acs.org

Table 1: In Vitro MCH1R Antagonist Activity of Select Quinoline Analogues

| Compound ID | Structure Description | Assay Type | Potency (IC₅₀) | Reference |

| 12 | Structurally distinct MCH-1R antagonist | Primary Screen | 55 nM | acs.org |

| MQ1 | 8-methylquinoline scaffold | Functional & Binding Assays | Subnanomolar | nih.gov |

| Compound A | 2-aminoquinoline derivative | Binding & Functional Assays | Active Antagonist | nih.gov |

| NGD-4715 | Piperazine compound | Clinical Trial | Discontinued | nih.gov |

| GW-856464 | Thienopyrimidinone compound | Pre-clinical | Potent, low bioavailability | nih.gov |

Human Vanilloid Receptor Type 1 (TRPV1) Antagonism Studies

N-(quinolinyl)morpholines and related quinolinyl-amides are recognized as antagonists of the human Vanilloid Receptor Type 1 (TRPV1). researchgate.net TRPV1 is a non-selective cation channel primarily expressed on sensory neurons that is activated by various stimuli, including heat, acid, and chemical agents like capsaicin. samipubco.comwikipedia.org Antagonism of this receptor is a key strategy for developing novel analgesics. jddtonline.infoijper.org

The mechanism of antagonism by quinoline derivatives involves blocking the ion channel, which prevents the influx of cations (like calcium and sodium) that would otherwise lead to membrane depolarization and pain signal transmission. samipubco.comwikipedia.org Antagonists can be competitive, binding to the agonist site to keep the channel closed, or non-competitive, binding elsewhere to prevent opening or to block the pore. wikipedia.org In vitro studies on various quinoline carboxamides have identified compounds with potent antagonism at human, rat, and guinea pig TRPV1 receptors. nih.gov For instance, the N-quinolinylnicotinamide derivative 46 demonstrated excellent potency and was active in an in vivo model of inflammatory pain, underscoring the therapeutic potential of this chemical class. nih.gov The development of these compounds often starts from hits identified in high-throughput screening, followed by systematic modification of the quinoline scaffold to improve potency and pharmacokinetic properties. nih.gov

Table 2: TRPV1 Antagonism by Quinoline-based Compounds

| Compound Class | Specific Example | Target Species | Activity Noted | Reference |

| N-(quinolinyl)morpholines | General Class | Human | Antagonistic activity | researchgate.net |

| N-quinolinylnicotinamides | Compound 46 | Human, Rat, Guinea Pig | Excellent potency | nih.gov |

| 5-amino(N-substituted carboxamide)quinolines | Compounds 2q , 2r , 2s | Rat | Antinociceptive activity | ijper.org |

Enzyme Inhibition and Specific Biological Target Engagement

Mechanisms of DNA Gyrase Inhibition

Quinoline derivatives, particularly the quinolone class of antibacterials, are well-established inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and transcription. nih.govacs.org The primary mechanism involves the inhibition of the enzyme's catalytic activity. ijper.org More specifically, these compounds act as "DNA gyrase poisons" by stabilizing the transient covalent complex formed between the gyrase enzyme and the cleaved DNA strands. nih.govresearchgate.net This stabilization prevents the re-ligation of the DNA, leading to the accumulation of lethal double-strand breaks and ultimately cell death. nih.gov

The interaction is a cooperative drug-DNA binding event where the enzyme induces a specific binding site for the quinolone within the DNA substrate. acs.org The binding involves non-covalent interactions with both the DNA gyrase protein and the DNA bases on either side of the cleavage site. nih.gov Molecular docking studies on various quinoline derivatives have helped to elucidate the binding modes within the active site of the enzyme's subunits (GyrA and GyrB), revealing key interactions that contribute to their inhibitory potency. nih.govmdpi.com For example, a study on novel quinoline derivatives identified compound 14 as having a significant inhibitory activity against E. coli DNA gyrase with an IC₅₀ value of 3.39 µM. nih.gov Another study on 2-phenyl quinoline hydrazide derivatives found that compound 10 had an IC₅₀ of 8.45 µM against S. aureus DNA gyrase. acs.org

Table 3: DNA Gyrase Inhibitory Activity of Select Quinoline Derivatives

| Compound ID | Target Organism | Assay Type | Potency (IC₅₀) | Reference |

| 14 | E. coli | DNA Gyrase Inhibition | 3.39 µM | nih.gov |

| 6b | S. aureus | DNA Gyrase Supercoiling | 33.64 µM | acs.org |

| 10 | S. aureus | DNA Gyrase Supercoiling | 8.45 µM | acs.org |

| Ciprofloxacin | S. aureus | DNA Gyrase Supercoiling | 3.80 µM | acs.org |

Activation of NAD(P)H Quinone Dehydrogenase 1 (NQO1)

Certain quinoline derivatives, specifically those containing a quinone moiety (quinolinequinones), are substrates for and activators of the enzyme NAD(P)H Quinone Dehydrogenase 1 (NQO1), also known as DT-diaphorase. mdpi.comnih.govumt.edu NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones using NADH or NADPH as cofactors. mdpi.comnih.gov This bioreduction is a key activation mechanism. The resulting hydroquinone (B1673460) is often biologically active and can undergo redox cycling, leading to the production of reactive oxygen species (ROS) which can induce cellular damage and apoptosis. mdpi.comumt.edu

The ability of quinoline-based compounds to serve as substrates for NQO1 is highly dependent on their structure. mdpi.com In vitro enzymatic assays measuring the rate of NADPH oxidation have been used to quantify the efficiency of this activation. mdpi.comnih.gov For example, in a study of hybrids of 1,4-quinone with quinoline derivatives, compound 11a exhibited an enzymatic conversion rate approximately twice that of the known NQO1 substrate streptonigrin. mdpi.com The type of 1,4-quinone moiety and substituents on the quinoline ring significantly influence the rate of enzymatic conversion. mdpi.commdpi.com This enzyme-directed activation is a strategy explored in cancer therapy, as many solid tumors overexpress NQO1 compared to normal tissues. umt.edu

Table 4: NQO1 Enzymatic Conversion Rates for Quinoline-1,4-quinone Hybrids

| Compound ID | Structure Description | Enzymatic Conversion Rate (µmol NADPH/µmol NQO1/min) | Reference |

| Streptonigrin (ST) | Reference Substrate | 725 | mdpi.com |

| 11a | 5,8-quinolinedione hybrid | ~1450 (2x ST) | mdpi.com |

| 11c | 5,8-quinolinedione hybrid | More active than 12c | mdpi.com |

| 11e | 5,8-quinolinedione hybrid | More active than 12e | mdpi.com |

| 6 | 8-Hydroxyquinoline-1,4-naphthoquinone hybrid | Highest activity in its series | mdpi.com |

Investigations into DNA Binding Modes and Interactions

Quinoline-based compounds can interact directly with DNA through several binding modes, primarily intercalation and groove binding. brieflands.comresearchgate.net The specific mode is largely determined by the compound's structure, including its planarity and the nature and position of its substituents. pharm.or.jprsc.org

Intercalation: This mode involves the insertion of the planar aromatic quinoline ring system between the base pairs of the DNA double helix. brieflands.comrsc.org This interaction is driven mainly by π-π stacking forces and can cause structural distortions such as DNA elongation and unwinding. brieflands.comnih.gov For intercalation to be favorable, the ligand typically requires a sufficiently large planar surface area and often a positively charged side chain to interact with the negatively charged phosphate (B84403) backbone of DNA. rsc.org

Groove Binding: This interaction involves the fitting of the molecule into the minor or major groove of the DNA helix. nih.govnih.gov Minor groove binding is common for quinoline derivatives and is often stabilized by van der Waals forces and hydrogen bonds. nih.govnih.gov Studies have shown that some bis-quinoline derivatives exhibit a preference for the AT-rich regions of the minor groove. pharm.or.jp

Spectroscopic techniques like UV-Vis absorption titration and fluorescence spectroscopy are used to study these interactions and determine binding constants (Kb). nih.govrsc.org For a series of substituted quinolines, Kb values in the range of 2.0 × 10³ to 2.2 × 10⁵ M⁻¹ were observed, indicative of groove-binding interactions. researchgate.netnih.gov The linking position of side chains on the quinoline scaffold can significantly impact DNA affinity; an 8-substituted quinolyl moiety generally confers stronger DNA binding than a 2-substituted one. pharm.or.jp

Table 5: DNA Binding Properties of Quinoline Derivatives

| Compound Class/ID | Binding Mode | Binding Constant (Kb) (M⁻¹) | Method | Reference |

| Substituted Quinolines | Groove-binding | 2.0 x 10³ - 2.2 x 10⁵ | Wolfe-Shimmer equality | researchgate.netnih.gov |

| Organometallic Ruthenium Complexes (L1-L7) | Intercalation | 0.34 x 10⁵ - 6.25 x 10⁵ | Absorption Titration | rsc.org |

| 8-BQME | Groove-binding (AT-specific) | Stronger than 2-BQME | UV-melting, Ethidium Displacement | pharm.or.jp |

| 2-BQME | Groove-binding (AT-specific) | Weaker than 8-BQME | UV-melting, Ethidium Displacement | pharm.or.jp |

Structure Activity Relationship Sar Methodologies and Rational Molecular Design

Correlating Substituent Effects and Positional Isomerism with Biological Activity

The biological activity of quinoline-morpholine derivatives is profoundly influenced by the nature, position, and spatial arrangement of substituents on both the quinoline (B57606) and morpholine (B109124) rings. medcraveonline.com SAR studies have revealed that even minor structural alterations can lead to significant changes in efficacy and target specificity. mdpi.compreprints.org

Substituent Effects: The introduction of various functional groups at different positions on the quinoline core is a key strategy for modulating biological activity. For instance, in a series of 4-N-phenylaminoquinoline derivatives bearing a morpholine moiety, substituents on the 4-N-phenyl ring played a critical role in their cholinesterase inhibitory potential. mdpi.com Unexpectedly, compounds lacking any substituents on this phenyl ring demonstrated superior inhibitory potency against acetylcholinesterase (AChE), suggesting that a smaller aromatic volume is beneficial for this specific target. mdpi.com In other studies, halogenation, such as the introduction of a chloro-substituent, has been shown to enhance the activity of certain quinoline derivatives. rsc.org For a series of quinoline-based triazole and morpholine hybrids with anticancer activity, compounds with chloro and fluoro substituents showed potent activity against the MDA-MB-231 breast cancer cell line. researchgate.net The morpholine oxygen itself is often crucial for activity, likely participating in key hydrogen bond interactions with biological targets. acs.orgchemcomp.com Replacing the morpholino group with a piperidine, for example, was not tolerated in one series of antimalarial compounds. acs.org

Positional Isomerism: The point of attachment of the morpholine ring to the quinoline scaffold is a critical determinant of biological activity. Studies indicate that substitution at the 4- and 8-positions of the quinoline nucleus is particularly crucial for bioactivity. researchgate.net For example, 4-(Quinolin-4-yl)morpholine has demonstrated in vitro antibacterial activity. researchgate.net In another instance, researchers investigating DNA-dependent protein kinase (DNA-PK) inhibitors developed 8-substituted 2-morpholin-4-yl-1H-quinolin-4-ones, highlighting the importance of the substitution pattern at the 8-position for optimal potency. Similarly, a comparison between 2-[5-(2-methoxyethoxy)-1H-benzo[d]imidazol-1-yl]-8-(piperazin-1-yl)quinoline and 4-{2-[5-(2-methoxyethoxy)-1H-benzo[d]imidazol-1-yl]quinolin-8-yl}morpholine revealed differences in inhibitory potency for the platelet-derived growth factor receptor β (PDGFRβ), underscoring the impact of the group at the 8-position. nih.gov

The length and nature of any linker connecting the morpholine and quinoline moieties also significantly affect activity. For a series of cholinesterase inhibitors, derivatives with a shorter (2-methylene) linker between the quinoline and morpholine groups showed better inhibition of AChE compared to those with longer linkers. mdpi.com

Table 1: Effect of Substituents and Linker Length on Cholinesterase Inhibition

| Compound | Linker Length (n) | Substituent (R) on 4-N-phenyl ring | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

|---|---|---|---|---|

| 11g | 2 | H | 1.94 | 28.37 |

| 11h | 2 | 4-F | 3.17 | >50 |

| 11j | 2 | 4-CH₃ | 3.55 | >50 |

| 11l | 2 | 4-OCH₃ | 4.55 | >50 |

| 11a | 3 | H | 4.27 | 48.51 |

| 11m | 4 | H | 11.81 | >50 |

Data sourced from a study on novel 4-N-phenylaminoquinoline derivatives containing a morpholine group. mdpi.com The table illustrates that a 2-methylene linker (n=2) and an unsubstituted phenyl ring (R=H) result in the most potent AChE inhibition.

Principles of Rational Molecular Design for Optimized Quinoline-Morpholine Structures

Rational molecular design leverages computational and structural biology tools to guide the synthesis of compounds with improved therapeutic profiles. mdpi.compreprints.org This approach moves beyond traditional trial-and-error synthesis by making targeted modifications based on a mechanistic understanding of drug-target interactions.

One key principle is molecular hybridization , which involves coupling two or more pharmacophores with known biological properties to create a new hybrid molecule with potentially enhanced or synergistic effects. medcraveonline.com The combination of the quinoline nucleus, known for a wide range of bioactivities, with the morpholine moiety, a privileged scaffold in medicinal chemistry, is a prime example of this strategy. medcraveonline.comekb.egsci-hub.se The morpholine ring is often incorporated to improve pharmacokinetic properties, such as solubility and bioavailability, due to its ability to modulate lipophilicity and form favorable interactions. acs.org

Structure-guided design is another cornerstone of rational drug development. This involves using high-resolution structural information of the target protein, often from X-ray crystallography, to design ligands that fit precisely into the binding site. nih.gov Molecular docking studies are frequently employed to predict the binding modes and affinities of designed compounds, helping to prioritize synthetic efforts. nih.govnih.gov For example, the rational design of new quinoline-benzimidazole derivatives as α-glucosidase inhibitors was guided by molecular docking, which indicated strong binding interactions, including hydrogen bonding and π-π stacking, for the most potent compound. nih.gov

Pharmacophore Development and Lead Compound Optimization

The development of a pharmacophore model for a quinoline-morpholine series is a critical step in lead optimization. For instance, a three-point pharmacophore model might include features encoding the hydrogen bond between the morpholine oxygen and the protein backbone, along with an aromatic feature for the quinoline ring to occupy a specific pocket. chemcomp.com Such models serve as a blueprint for designing new analogues with a higher probability of being active.

Lead optimization is the iterative process of modifying a biologically active compound (a "hit" or "lead") to improve its potency, selectivity, and pharmacokinetic profile, ultimately transforming it into a viable drug candidate. science.govresearchgate.net This process involves extensive SAR studies. researchgate.net In the context of quinoline-morpholine structures, optimization efforts might focus on several areas:

Improving Potency: Systematically altering substituents on the quinoline ring to enhance binding affinity with the target. nih.gov

Enhancing Selectivity: Modifying the structure to reduce binding to off-target proteins, thereby minimizing potential side effects.

Optimizing Pharmacokinetics: Adjusting the physicochemical properties (e.g., lipophilicity, basicity) to improve absorption, distribution, metabolism, and excretion (ADME). For example, early antimalarial hits in a quinoline-4-carboxamide series with a morpholine group had suboptimal properties. acs.org Optimization focused on lowering basicity to reduce protonation at physiological pH, which in turn increased passive permeability and bioavailability. acs.org

A case study in antimalarial drug discovery illustrates this process effectively. An initial screening hit, a quinoline-4-carboxamide, was optimized to lead molecules with low nanomolar potency and an improved pharmacokinetic profile, resulting in excellent oral efficacy in mouse models. acs.org This demonstrates how systematic lead optimization, guided by SAR and pharmacophore concepts, can successfully advance a chemical series toward preclinical development. acs.orgnih.gov

Computational and Theoretical Studies on 4 Quinolin 8 Yl Morpholine Systems

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand how a ligand, such as a 4-(quinolin-8-yl)morpholine derivative, might interact with a biological receptor at the atomic level.

Research on morpholine-substituted quinolines has utilized molecular docking to explore their potential as therapeutic agents. For instance, studies have investigated the binding interactions of these compounds with Cyclin G-associated kinase (GAK), a receptor implicated in the entry of the hepatitis C virus (HCV) into host cells. worldscientific.com Molecular dynamics (MD) simulations following docking can further assess the stability of these predicted binding poses over time. worldscientific.commdpi.com In one study, a morpholine-substituted quinoline (B57606) was identified as having a high potential to inhibit GAK, suggesting its promise for lead optimization in developing anti-HCV drugs. worldscientific.com

Similarly, docking studies have been performed to examine the interaction between quinoline derivatives and other significant biological targets. These include:

NAD(P)H:quinone oxidoreductase 1 (NQO1): The interaction between 1,4-naphthoquinone (B94277) hybrids featuring an 8-hydroxyquinoline (B1678124) moiety and the NQO1 protein has been explored to understand their anticancer potential. mdpi.com

mTOR (mammalian target of rapamycin): Morpholine-substituted tetrahydroquinoline derivatives have been docked into the mTOR active site to evaluate their potential as cancer therapeutics. mdpi.com

Topoisomerase I (Topo I): The inhibitory mechanism of some morpholine-substituted quinolines has been investigated through docking with the Topo I enzyme, revealing potential anticancer activity. cncb.ac.cn

These simulations provide crucial information on binding affinity and the specific amino acid residues involved in the interaction, guiding the rational design of more potent and selective inhibitors. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These theoretical methods are essential for understanding molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of quinoline-based systems. nih.govresearchgate.net It is used to optimize molecular geometries, calculate vibrational frequencies, and determine various electronic parameters in the ground state. scirp.org DFT calculations are highly effective for correlating the chemical structure of compounds with their observed properties. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties. mdpi.com It is particularly valuable for predicting electronic absorption spectra (UV-Vis), providing insights into the electronic transitions occurring within the molecule. nih.govresearchgate.netrsc.org For quinoline derivatives, TD-DFT calculations at levels like B3LYP/6-31G(d,p) have been successfully used to predict their photophysical characteristics. nih.govresearchgate.netrsc.org

The frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

For quinoline derivatives, the HOMO is often localized near the quinoline moiety, while the LUMO may be centered on other parts of the structure, such as an attached 1,4-naphthoquinone ring. mdpi.com The distribution of these orbitals influences the mobility of electrons within the molecule. mdpi.com

The energy gap (ΔE) between the HOMO and LUMO is a significant parameter for assessing chemical reactivity. mdpi.comajchem-a.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as electronic transitions can occur more easily. mdpi.comnih.gov This low energy gap often signifies that the molecule can readily participate in charge transfer interactions, which can be responsible for its bioactivity. scirp.org

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| 2-(8-hydroxyquinolin-2-yl)-3-hydroxy-1,4-naphthoquinone | -5.992 | -3.249 | 2.743 | mdpi.com |

| 2-(8-hydroxy-7-methylquinolin-2-yl)-3-hydroxy-1,4-naphthoquinone | -5.923 | -3.211 | 2.712 | mdpi.com |

| 2-(2-morpholinoquinolin-8-yl)-3-hydroxy-1,4-naphthoquinone | -5.753 | -3.262 | 2.491 | mdpi.com |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comsci-hub.se The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential regions. acs.org

Red and Yellow Regions: Indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. In quinoline-morpholine systems, these are often localized near electronegative atoms like oxygen and nitrogen. mdpi.comacs.org

Blue Regions: Indicate positive potential (electron-poor areas), which are favorable for nucleophilic attack. These are typically found around hydrogen atoms. mdpi.com

Green Regions: Represent neutral or near-zero potential. acs.org

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be derived to quantify a molecule's reactivity and stability. researchgate.netajchem-a.com These descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), chemical potential (µ), electronegativity (χ), and the electrophilicity index (ω). mdpi.comrsc.org

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Potential (µ = -(I + A) / 2): Represents the escaping tendency of electrons.

Electronegativity (χ = (I + A) / 2): The power of an atom to attract electrons.

Electrophilicity Index (ω = µ² / 2η): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

Analysis of these descriptors for quinoline derivatives has shown that they are often good electron acceptors with high reactivity, as indicated by low hardness (η) and high electrophilicity (ω) values. mdpi.com

| Compound | Ionization Potential (I) | Electron Affinity (A) | Hardness (η) | Chemical Potential (µ) | Electronegativity (χ) | Electrophilicity Index (ω) | Reference |

|---|---|---|---|---|---|---|---|

| 2-(8-hydroxyquinolin-2-yl)-3-hydroxy-1,4-naphthoquinone | 5.992 | 3.249 | 1.371 | -4.621 | 4.621 | 7.794 | mdpi.com |

| 2-(8-hydroxy-7-methylquinolin-2-yl)-3-hydroxy-1,4-naphthoquinone | 5.923 | 3.211 | 1.356 | -4.567 | 4.567 | 7.693 | mdpi.com |

| 2-(2-morpholinoquinolin-8-yl)-3-hydroxy-1,4-naphthoquinone | 5.753 | 3.262 | 1.246 | -4.507 | 4.507 | 8.154 | mdpi.com |

Electrostatic Potential (MEP) Mapping

Computational Prediction and Interpretation of Spectroscopic Data

Computational methods, primarily DFT, are frequently used to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. mdpi.com By calculating these spectra for a proposed structure, researchers can compare the theoretical results with experimental data to confirm the molecule's identity and structure. mdpi.comscirp.org

For quinoline derivatives, calculated vibrational frequencies (IR) and chemical shifts (NMR) often show good agreement with experimental values after applying appropriate scaling factors. scirp.org This process aids in the precise assignment of signals in the experimental spectra. For example, the introduction of a morpholine (B109124) moiety at a specific position on the quinoline ring significantly influences the chemical shifts of nearby carbon and proton signals, a phenomenon that can be accurately modeled and confirmed through computation. mdpi.com This synergy between theoretical prediction and experimental measurement is invaluable for the structural characterization of new and complex this compound systems. mdpi.com

Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra are instrumental in confirming molecular structures and assigning experimental signals. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP, has proven effective in predicting ¹H and ¹³C NMR chemical shifts for quinoline and morpholine-containing compounds. tsijournals.comresearchgate.netmdpi.com

The general approach involves optimizing the molecular geometry of this compound at a chosen level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)) and then calculating the NMR shielding tensors. mdpi.com These are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). mdpi.com A strong correlation between calculated and experimental chemical shifts is generally observed, aiding in the unequivocal assignment of the NMR spectra. tsijournals.commdpi.com

Table 1: Representative Theoretical vs. Experimental Chemical Shift Correlation for Quinoline Derivatives

| Compound Class | Level of Theory | Basis Set | R² (¹H NMR) | R² (¹³C NMR) |

| Quinoline Derivatives | GIAO/HF | 6-31++G(d,p) | >0.98 | >0.99 |

| Substituted Quinolines | DFT/B3LYP | 6-311++G(d,p) | >0.99 | >0.99 |

This table is illustrative and based on findings for related quinoline compounds. Specific correlation values for this compound would require a dedicated computational study.

Theoretical Infrared (IR) Spectroscopy

Theoretical Infrared (IR) spectroscopy is a valuable tool for identifying functional groups and understanding the vibrational modes of a molecule. DFT calculations are widely used to compute the vibrational frequencies of organic compounds, which can then be compared with experimental FT-IR spectra. mdpi.comphyschemres.org

For this compound, a theoretical IR spectrum would reveal characteristic vibrational modes associated with both the quinoline and morpholine moieties. The calculated spectrum is typically obtained after geometry optimization and frequency calculations at a specific level of theory, such as B3LYP/6-31G(d,p). scielo.org.mx A scaling factor is often applied to the calculated frequencies to better match the experimental data, accounting for anharmonicity and other method-inherent approximations. scielo.org.mx

Studies on related compounds show that the quinoline ring exhibits characteristic C-H stretching vibrations in the 3100-3000 cm⁻¹ region and C=C/C=N stretching vibrations between 1600 and 1400 cm⁻¹. mdpi.comscholarsresearchlibrary.com The morpholine ring would contribute C-H stretching vibrations below 3000 cm⁻¹ and C-N and C-O stretching modes in the fingerprint region (below 1400 cm⁻¹). The C-N bond connecting the morpholine to the quinoline ring would also have a characteristic vibrational frequency.

Table 2: Predicted Characteristic IR Vibrational Frequencies for this compound Based on Related Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Quinoline Ring | Aromatic C-H Stretch | 3100 - 3000 |

| Quinoline Ring | C=C and C=N Stretch | 1600 - 1400 |

| Morpholine Ring | Aliphatic C-H Stretch | 2950 - 2850 |

| Morpholine Ring | C-O-C Stretch | 1150 - 1050 |

| Aryl-N Bond | C-N Stretch | 1350 - 1250 |

This table presents expected frequency ranges based on computational studies of similar quinoline and morpholine derivatives and is not based on a specific calculation for the title compound from the search results.

Mechanistic Investigations via Computational Chemistry

Computational chemistry plays a crucial role in elucidating the reaction mechanisms for the synthesis and transformation of complex molecules like this compound. acs.org DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. ljmu.ac.uk

For instance, the synthesis of this compound likely involves a nucleophilic aromatic substitution (SNA_r) reaction. Computational studies on similar C-N bond-forming reactions have been used to explore different mechanistic pathways. mdpi.com These studies can help determine whether the reaction proceeds through a direct displacement or involves intermediates, such as a Meisenheimer complex.

Electrochemical reactions involving morpholine and quinoline N-oxides have also been investigated computationally, revealing the formation of morpholine radicals as key intermediates in C-H/N-H cross-coupling reactions. mdpi.com Such computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes. ljmu.ac.uk

Patent Landscape and Prospective Research Avenues for 4 Quinolin 8 Yl Morpholine

Analysis of Patent Applications Pertaining to Quinoline-Morpholine Derivatives

The patent landscape for quinoline-morpholine derivatives reveals a strong focus on their therapeutic potential, particularly in the treatment of cancer and central nervous system disorders. These patents often claim novel substituted quinoline-morpholine compounds, their methods of preparation, and their use in treating specific diseases.

A significant number of patents revolve around the development of kinase inhibitors. For instance, derivatives of quinoline-morpholine have been designed as potent inhibitors of kinases implicated in cancer signaling pathways. researchgate.net One patent application describes triazolotetrazine compounds containing morpholine (B109124) and quinoline (B57606) rings as novel anti-tumor agents. patsnap.com The invention highlights a preparation method that results in compounds with excellent biological activity. patsnap.com Another area of focus is the development of compounds for neurodegenerative diseases and other CNS disorders. For example, patent applications describe morpholine derivatives as antagonists of orexin (B13118510) receptors, which are involved in regulating sleep and wakefulness. justia.com

The following table summarizes some key patent applications related to quinoline-morpholine derivatives:

| Patent/Application Number | Title | Key Focus | Therapeutic Area |

| US 6,943,160 B1 | Morpholine derivatives as antagonists of orexin receptors | Orexin receptor antagonism | CNS disorders (e.g., insomnia) |

| CN 113788523 A | Triazolotetrazine compound containing morpholine and quinoline rings as well as preparation method and application thereof | Anti-tumor activity | Oncology |

| US 6,593,343 B2 | Quinoline derivatives | Immunomodulating, anti-inflammatory, and anti-cancer effects | Autoimmune diseases, inflammation, cancer |

| US 6,894,062 B1 | Quinoline derivatives | Serotonin 7 (5HT7) receptor agonists | CNS disorders (e.g., depression) |

Future Directions in Synthetic Methodology for Quinoline-Morpholine Scaffolds

The synthesis of quinoline-morpholine scaffolds is an active area of research, with a continuous drive towards more efficient, regioselective, and environmentally friendly methods. mdpi.compreprints.org

Classical methods for quinoline synthesis, such as the Skraup, Combes, and Friedlander reactions, have been foundational. tubitak.gov.trtandfonline.com However, modern synthetic strategies are increasingly focusing on C-H activation and functionalization. mdpi.compreprints.org This approach allows for the direct introduction of the morpholine moiety onto the quinoline core, often under milder reaction conditions. For example, regioselective functionalization of the quinoline ring via N-oxide formation has emerged as a powerful tool for synthesizing C-2 and C-8 functionalized quinoline compounds. mdpi.compreprints.org

A notable three-step synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) has been reported, involving an N-oxidation reaction, a C2-amide formation, and a C4 SNAr reaction. mdpi.compreprints.org The final step, a base-promoted amination, proceeds with high yield and is suitable for industrial applications due to its simplicity and transition-metal-free conditions. preprints.org

Future research in this area is likely to focus on:

Green Chemistry Approaches: Utilizing recyclable catalysts, solvent-free reaction conditions, and energy sources like microwave and ultrasound irradiation to develop more sustainable synthetic protocols. tandfonline.com

One-Pot and Multicomponent Reactions (MCRs): Designing synthetic pathways that combine multiple steps into a single operation to improve efficiency and reduce waste. benthamdirect.com

Flow Chemistry: Employing continuous flow reactors for safer, more scalable, and highly controlled synthesis of quinoline-morpholine derivatives.

Emerging Trends in Targeted Biological Applications of Quinoline-Morpholine Systems

The versatile scaffold of quinoline-morpholine has led to its exploration in a wide array of biological applications. The morpholine moiety often enhances the pharmacokinetic properties of the molecule, while the quinoline core provides a platform for diverse biological activities. researchgate.net

Anticancer Activity: Quinoline-morpholine conjugates are being extensively investigated as anticancer agents. researchgate.netekb.eg These compounds have been shown to inhibit various cancer cell lines through mechanisms such as kinase inhibition, induction of apoptosis, and cell cycle arrest. researchgate.netekb.eg For example, a novel series of quinoline derivatives bearing a morpholine ring demonstrated potent effects against a wide range of cancer cell lines, with some showing higher selectivity for specific kinases than existing drugs like sorafenib. ekb.eg Morpholine-substituted tetrahydroquinoline derivatives have also been identified as potential mTOR inhibitors for targeted cancer therapy. mdpi.com

Antimicrobial and Antifungal Activity: Derivatives of 4-(quinolin-4-yl)morpholine have exhibited in vitro antibacterial activity. mdpi.com The introduction of a morpholine group can enhance the antimicrobial properties of the quinoline core. researchgate.net Research has also explored the antifungal potential of these compounds. mdpi.com

Cholinesterase Inhibition: Novel 4-N-phenylaminoquinoline derivatives containing a morpholine group have been synthesized and evaluated for their anti-cholinesterase activities, which is relevant for the treatment of Alzheimer's disease. mdpi.com Some of these compounds showed inhibitory activities comparable to the reference drug galantamine. mdpi.com

The following table highlights some of the targeted biological applications and the corresponding research findings:

| Biological Target/Application | Key Findings |

| Anticancer (Kinase Inhibition) | A derivative bearing a morpholine ring showed high selectivity for C-RAF kinase. ekb.eg |

| Anticancer (mTOR Inhibition) | Morpholine-substituted tetrahydroquinoline derivatives exhibited potent and selective cytotoxicity against various cancer cell lines. mdpi.com |

| Antimicrobial | 4-(Quinolin-4-yl)morpholine exhibited in vitro antibacterial activity. mdpi.com |

| Cholinesterase Inhibition | A 4-N-phenylaminoquinoline derivative with a morpholine group showed potent inhibition of AChE and BChE. mdpi.com |

Potential in Advanced Materials Chemistry and Beyond

While the primary focus of research on quinoline-morpholine derivatives has been in the pharmaceutical realm, their unique electronic and photophysical properties also make them promising candidates for applications in materials science. mdpi.commdpi.com

Quinoline derivatives are utilized in the development of:

Dyes and Smart Materials: The conjugated π-system of the quinoline ring can be tuned to absorb and emit light at specific wavelengths, making them suitable for use as fluorescent probes and in the creation of smart materials that respond to external stimuli. mdpi.com

Catalysts: Pincer palladium complexes based on the N-(quinolin-8-yl)amide ring have been explored for various catalytic transformations. mdpi.com The incorporation of a morpholine group could potentially modulate the catalytic activity and stability of such complexes.

Future research in this non-biological sphere could explore the use of 4-(quinolin-8-yl)morpholine and its derivatives in the development of organic light-emitting diodes (OLEDs), sensors, and novel catalysts with enhanced performance and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.